3-Fluorobenzyl isocyanate
Overview
Description
3-Fluorobenzyl isocyanate is a functionalized isocyanate compound characterized by the presence of a fluorine atom on the benzyl group attached to the isocyanate functional group. This compound is relevant in the synthesis of polymers, pharmaceuticals, and agrochemicals due to its unique reactivity and properties imparted by the fluorine atom.
Synthesis Analysis
The synthesis of 3-Fluorobenzyl isocyanate involves several steps, starting from basic benzyl compounds and incorporating fluorine and isocyanate functionalities through chemical reactions. The synthesis process may involve halogenation, fluorination, and the introduction of the isocyanate group, utilizing various reagents and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzyl isocyanate includes a benzene ring with a fluorine atom and an isocyanate group attached to a methylene bridge. This structure contributes to its chemical behavior, including reactivity and interaction with other compounds. The presence of the fluorine atom significantly affects the electronic properties of the molecule, making it an interesting subject for structural analysis.
Chemical Reactions and Properties
3-Fluorobenzyl isocyanate participates in various chemical reactions, leveraging the reactivity of the isocyanate group. It can react with alcohols to form urethanes, with amines to produce ureas, and undergo polymerization to create polyurethanes or other polymers. The fluorine atom influences its reactivity and the properties of the resulting compounds, including stability, hydrophobicity, and chemical resistance.
Physical Properties Analysis
The physical properties of 3-Fluorobenzyl isocyanate, such as boiling point, melting point, solubility, and vapor pressure, are influenced by its molecular structure. The presence of the fluorine atom affects its polarity, boiling point, and solubility in organic solvents, making it suitable for specific applications in chemical synthesis and material science.
Chemical Properties Analysis
Chemically, 3-Fluorobenzyl isocyanate is reactive, especially towards nucleophiles, due to the electrophilic nature of the isocyanate group. Its chemical stability, reactivity towards different classes of chemicals (e.g., water, alcohols, amines), and the influence of the fluorine atom on its reactivity profile are crucial aspects of its chemical properties.
For further details and in-depth understanding of each topic mentioned above, referring to specific scientific research and publications would provide the most accurate and comprehensive information. Due to the focus on scientific research, the references listed offer insights into the synthesis, structure, and properties of 3-Fluorobenzyl isocyanate and related compounds:
- Synthesis and Conformation of Optically Active Poly(phenyl isocyanate)s (Maeda & Okamoto, 1998)
- The synthesis of 3-fluoroaspartic acid (Hudlický, 1988)
- STRUCTURES OF FLUOROBENZYLPHOSPHONIC ACID ISOMERS (Langley et al., 1996)
- Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas (Saeed et al., 2009)
Scientific Research Applications
Synthesis of Pharmaceutically Relevant Compounds : A high-throughput C(sp3)-H isocyanation protocol using 3-Fluorobenzyl isocyanate has been developed for the synthesis of diverse benzylic ureas, significant in drug discovery (Suh et al., 2021).
Development of Antiviral Drugs : Novel analogues of HIV drugs, incorporating 3-Fluorobenzyl components, have shown good antiviral activity against both wild type HIV-1 and resistant mutants (El‐Brollosy et al., 2007).
Creation of Specialized Films : Reactive mixtures of copolymers and fluorinated isocyanates, including 3-Fluorobenzyl isocyanate, have been used to create films with excellent surface energy reduction and enhanced fluorine content, useful in various industrial applications (Thomas et al., 1998).
Synthesis of Substituted Spirocyclotetraphosphazenes : 3-Fluorobenzyl isocyanate has been used to successfully substitute primary amines in the synthesis of highly substituted tetrabenzylamino compounds, with detailed structural characterizations (Elmas, 2017).
Biomedical Applications : Dispirocyclotriphosphazene derivatives with 3-Fluorobenzyl pendant arms have shown potential in biomedical applications due to their unique structures and DNA interactions (Tanrıkulu et al., 2019).
Synthesis of Hydroxylamine-Containing Heterocycles : 3-Fluorobenzyl isocyanate has been utilized in the synthesis of heterocycles through base-catalyzed substitution and copper-catalyzed cyclization (Wang et al., 2017).
Synthesis of Fluoroheterocyclic Ketene Aminals : Fluorobenzyl ketene dithioacetals, likely including 3-Fluorobenzyl isocyanate, have been used in the synthesis of fluoroheterocyclic ketene aminals (Li & Smith, 2001).
Bio-imaging Applications : Star stilbene and cyanostilbene molecules, possibly incorporating 3-Fluorobenzyl isocyanate, demonstrate excellent fluorescence properties and bio-imaging applications in zebrafish eggs (Gopinath et al., 2018).
Anticancer Activity : Compounds containing isoxazolylamino and phosphonate groups with fluorine, potentially involving 3-Fluorobenzyl isocyanate, exhibit moderate anticancer activity (Song et al., 2005).
Synthesis of Photoaffinity Reagents : 4-Azidotetrafluoroaniline, a promising photoaffinity reagent, has been synthesized efficiently, indicating potential applications in various fields (Chehade & Spielmann, 2000).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-3-(isocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRJTGPFEAUEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349200 | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzyl isocyanate | |
CAS RN |
102422-56-0 | |
Record name | 1-Fluoro-3-(isocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102422-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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